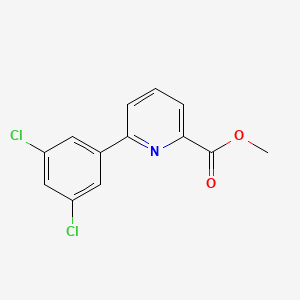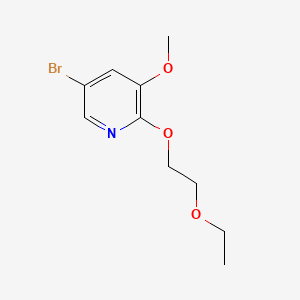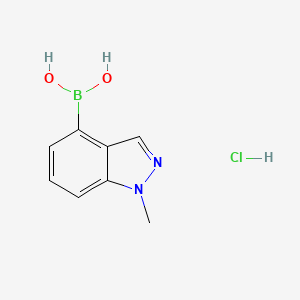
(1-甲基-1H-吲唑-4-基)硼酸盐酸盐
描述
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a boronic acid derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methyl-1H-indazole ring, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
Indazole derivatives, which this compound is a part of, have been found to possess a wide range of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle .
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
These interactions often involve the formation of covalent bonds, which can influence the function of these biomolecules .
Cellular Effects
Indazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects suggest that (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride could potentially influence cell function in a similar manner.
Molecular Mechanism
It is known that boronic acids can form covalent bonds with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound could potentially be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride typically involves the reaction of 1-methyl-1H-indazole with boronic acid derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the indazole derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted indazole derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
相似化合物的比较
Similar Compounds
1-Methyl-1H-indazole-4-boronic acid: Similar in structure but lacks the hydrochloride component.
1H-Indazole-5-boronic acid: Differently substituted indazole ring, leading to variations in reactivity and applications.
2-Methyl-2H-indazole-6-boronic acid: Another boronic acid derivative with different substitution patterns.
Uniqueness
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly valuable in applications where other boronic acid derivatives may not be as effective .
属性
IUPAC Name |
(1-methylindazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFSEMAIXIWYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674183 | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257527-53-9 | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257527-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


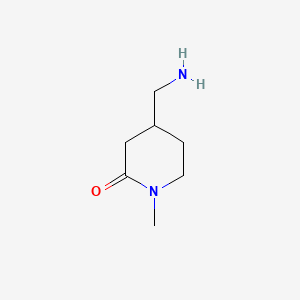
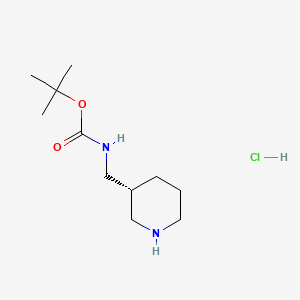
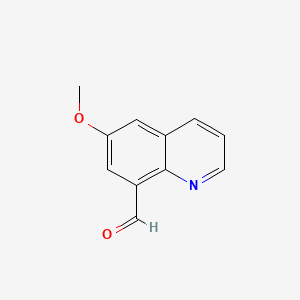
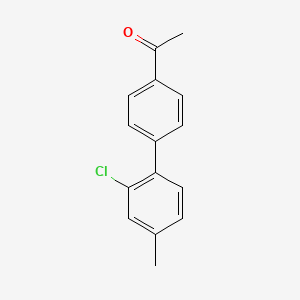
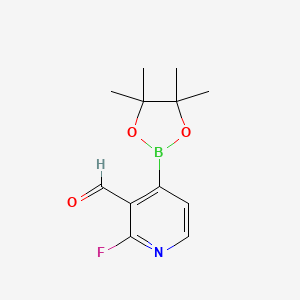
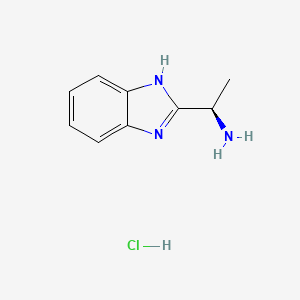
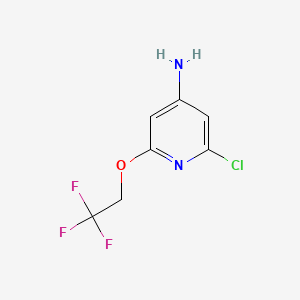
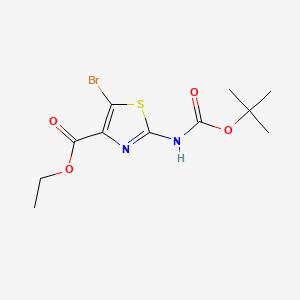
![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
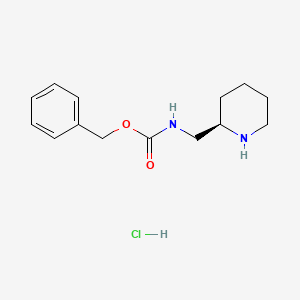
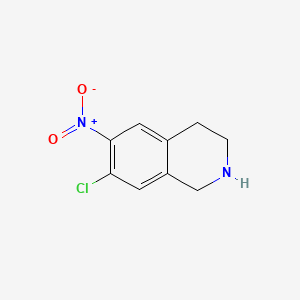
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)
